molecular formula C8H11Cl B048547 3-Chlorobicyclo[3.2.1]oct-2-ene CAS No. 35242-17-2

3-Chlorobicyclo[3.2.1]oct-2-ene

Cat. No.: B048547
CAS No.: 35242-17-2
M. Wt: 142.62 g/mol
InChI Key: XLVAWKKCOIWHBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chlorobicyclo[3.2.1]oct-2-ene is an organic compound with the molecular formula C8H11Cl. It is a bicyclic compound featuring a chlorine atom attached to a bicyclo[3.2.1]oct-2-ene framework. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.

Mechanism of Action

Mode of Action

The mode of action of 3-Chlorobicyclo[32It has been used in the preparation of bicyclo[321]oct-2-ene by Birch reduction .

Pharmacokinetics

The pharmacokinetic properties of 3-Chlorobicyclo[32The compound is a liquid at room temperature with a boiling point of 56°C at 10 mmHg and a density of 1.082 g/mL at 25°C . These physical properties may influence its pharmacokinetic behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chlorobicyclo[3.2.1]oct-2-ene can be synthesized through several methods. One common approach involves the Birch reduction of bicyclo[3.2.1]oct-2-ene . Another method includes the reaction of norbornene with ethyl trichloroacetate in the presence of sodium methoxide, followed by reduction with lithium aluminum hydride . The reaction conditions typically involve low temperatures and controlled addition rates to ensure the desired product formation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up. The use of common reagents and standard organic synthesis techniques suggests that industrial production could be feasible with appropriate optimization.

Chemical Reactions Analysis

Types of Reactions

3-Chlorobicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chlorobicyclo[3.2.1]oct-2-ene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chlorobicyclo[3.2.1]oct-2-ene is unique due to its specific substitution pattern and the presence of a single chlorine atom, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Properties

IUPAC Name

3-chlorobicyclo[3.2.1]oct-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Cl/c9-8-4-6-1-2-7(3-6)5-8/h4,6-7H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVAWKKCOIWHBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35242-17-2
Record name Bicyclo(3.2.1)oct-2-ene, 3-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035242172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chlorobicyclo[3.2.1]oct-2-ene, mixture of endo and exo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chlorobicyclo[3.2.1]oct-2-ene
Reactant of Route 2
3-Chlorobicyclo[3.2.1]oct-2-ene
Reactant of Route 3
3-Chlorobicyclo[3.2.1]oct-2-ene
Reactant of Route 4
3-Chlorobicyclo[3.2.1]oct-2-ene
Reactant of Route 5
3-Chlorobicyclo[3.2.1]oct-2-ene
Reactant of Route 6
3-Chlorobicyclo[3.2.1]oct-2-ene
Customer
Q & A

Q1: What are the different synthetic routes to obtain 3-Chlorobicyclo[3.2.1]oct-2-ene?

A1: One reported method involves the reduction of 2-substituted-exo-3,4-dichlorobicyclo[3.2.1]oct-2-enes (where the substituent is either phenyl or methyl) using lithium aluminum hydride (LAH) or tributyltin hydride (TBTH) []. This reduction leads to a mixture of products, including the desired 3-chloro- compound alongside both rearranged and fully reduced analogues. Notably, the choice of reducing agent influences the product distribution.

Q2: How does the stereochemistry of the starting material affect the outcome of the reactions involving this compound?

A2: Research indicates that the stereochemistry of the starting materials, like the 2-substituted-exo-3,4-dichlorobicyclo[3.2.1]oct-2-enes, plays a significant role in determining the product ratios during reduction reactions []. For instance, using LAH predominantly yields the allylic rearrangement product, whereas TBTH favors the unrearranged product. This suggests a potential influence of the starting material's stereochemistry on the reaction mechanism and subsequent product formation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.